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Compound Name:
Methyl 5-bromo-3-

methoxypicolinate

Cat. No.: B1421094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key

intermediates is paramount to the successful development of novel molecular entities. Methyl
5-bromo-3-methoxypicolinate stands out as a valuable building block, its substituted pyridine

core offering a versatile scaffold for the construction of complex bioactive molecules.[1] This

guide provides an in-depth comparison of two distinct synthetic routes to this important

intermediate, offering a critical evaluation of their respective merits and the experimental

validation necessary to ensure the integrity of the final product.

Introduction to Methyl 5-bromo-3-
methoxypicolinate: A Versatile Intermediate
Methyl 5-bromo-3-methoxypicolinate (CAS No. 1142192-55-9) is a halogenated and

methoxy-substituted pyridine derivative. Its structure, featuring a reactive bromine atom and a

nucleophilic nitrogen within the pyridine ring, alongside a methyl ester and a methoxy group,

presents multiple avenues for further chemical modification. This strategic placement of

functional groups makes it an attractive starting material for the synthesis of a wide array of

more complex molecules, particularly in the realms of medicinal chemistry and materials

science.
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The efficient synthesis of Methyl 5-bromo-3-methoxypicolinate can be approached from

different starting materials and synthetic strategies. Here, we compare two logical and

scientifically sound routes:

Route 1: Functionalization of a Pre-brominated Pyridine Scaffold

This route commences with the commercially available 3,5-dibromopyridine and proceeds

through a selective nucleophilic aromatic substitution followed by a directed ortho-metalation to

introduce the desired functionalities.

Route 2: Modification of a Pre-functionalized Picolinic Acid Derivative

This alternative approach begins with a commercially available, substituted picolinic acid and

introduces the bromo and methoxy groups in subsequent steps.

Performance Metrics of Synthetic Routes

Metric
Route 1: From 3,5-
dibromopyridine

Route 2: From 2-amino-5-
bromo-4-methylpyridine
(Illustrative)

Starting Material Cost Moderate Low to Moderate

Number of Steps 2 5+

Overall Yield (estimated) Moderate Low

Key Transformations

Nucleophilic Aromatic

Substitution, Directed ortho-

Metalation, Carboxylation,

Esterification

Diazotization, Sandmeyer-type

reaction, Oxidation,

Esterification, Methoxylation

Scalability Good Moderate

Control of Regioselectivity High

Moderate to High, but requires

careful optimization of each

step
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Route 1: A Strategic Approach via Directed ortho-
Metalation
This synthetic pathway leverages the principles of modern organometallic chemistry to achieve

a highly regioselective synthesis.

3,5-Dibromopyridine Selective Methoxylation
(NaOCH3, DMF)

Step 1 3-Bromo-5-methoxypyridine Directed ortho-Metalation
(LDA, THF, -78 °C)

Step 2 Lithium Intermediate Carboxylation
(CO2 (s))

Step 3 Lithium Carboxylate Acidification & Esterification
(H+, CH3OH)

Step 4 Methyl 5-bromo-3-methoxypicolinate

Click to download full resolution via product page

Caption: Synthetic workflow for Route 1.

The success of this route hinges on two key transformations. The initial selective nucleophilic

aromatic substitution of one bromine atom is favored due to the electron-withdrawing nature of

the pyridine nitrogen, which activates the C2 and C6 positions, and steric hindrance

considerations. The subsequent directed ortho-metalation (DoM) is a powerful technique for the

functionalization of aromatic rings.[2][3] The nitrogen atom of the pyridine ring directs the

deprotonation to the adjacent C2 position by a strong base like lithium diisopropylamide (LDA)

at low temperatures. This regioselectivity is crucial and avoids the formation of unwanted

isomers.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF),

add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-

methoxypyridine.[4]

Step 2: Synthesis of Methyl 5-bromo-3-methoxypicolinate

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a

solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an

inert atmosphere.

Slowly add a solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF to the LDA

solution at -78 °C.

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated

intermediate.

Quench the reaction by adding an excess of crushed dry ice (solid CO2).

Allow the reaction to warm to room temperature, then acidify with aqueous HCl.

Extract the carboxylic acid with an organic solvent.

Esterify the crude carboxylic acid by refluxing in methanol with a catalytic amount of sulfuric

acid.

After completion, neutralize the reaction, remove the methanol under reduced pressure, and

extract the product.

Purify the final product by column chromatography.

Route 2: A Multi-step Approach from a Substituted
Picoline
This route, while longer, utilizes more classical synthetic transformations and may be

advantageous if the starting materials for Route 1 are unavailable or cost-prohibitive. For the

purpose of this guide, we will illustrate a plausible, albeit less direct, pathway starting from the

commercially available 2-amino-5-bromo-4-methylpyridine.
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2-Amino-5-bromo-4-methylpyridine Diazotization & Hydrolysis
(NaNO2, H2SO4, H2O)

Step 1 5-Bromo-4-methyl-2-pyridone Chlorination
(POCl3)

Step 2 5-Bromo-2-chloro-4-methylpyridine Oxidation of Methyl Group
(KMnO4)

Step 3 5-Bromo-2-chloropicolinic acid Esterification
(CH3OH, H+)

Step 4 Methyl 5-bromo-2-chloropicolinate Methoxylation
(NaOCH3, CH3OH)

Step 5 Methyl 5-bromo-3-methoxypicolinate

Click to download full resolution via product page

Caption: Illustrative synthetic workflow for Route 2.

This route involves a series of well-established transformations in pyridine chemistry. The initial

diazotization of the amino group followed by hydrolysis provides the corresponding pyridone.

Subsequent chlorination with a reagent like phosphorus oxychloride is a standard method to

introduce a leaving group at the 2-position. The oxidation of the methyl group to a carboxylic

acid, followed by esterification, builds the picolinate core. The final step is a nucleophilic

aromatic substitution to replace the chlorine atom with a methoxy group. The success of this

route relies on the careful control of reaction conditions at each step to maximize yield and

minimize side reactions.

The multi-step nature of this route necessitates careful purification at each stage. Each step

would require optimization of reagents, solvents, and temperatures. For instance, the oxidation

of the methyl group can sometimes be challenging and may require strong oxidizing agents

and elevated temperatures, which could lead to degradation if not properly controlled. The final

methoxylation step would need to be conducted under anhydrous conditions to prevent

hydrolysis of the ester.

Validation of Synthetic Product: A Trust-Based
System
Regardless of the synthetic route chosen, rigorous validation of the final product, Methyl 5-
bromo-3-methoxypicolinate, is essential to ensure its identity, purity, and suitability for

downstream applications.
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Technique Purpose
Expected Observations for
Methyl 5-bromo-3-
methoxypicolinate

¹H NMR

Structural elucidation and

confirmation of proton

environment.

Aromatic protons with

characteristic splitting patterns

for a 2,3,5-substituted pyridine

ring. Singlets for the methoxy

and methyl ester protons.

¹³C NMR

Confirmation of the carbon

skeleton and functional

groups.

Resonances corresponding to

the aromatic carbons, the

methoxy carbon, the ester

carbonyl carbon, and the

methyl ester carbon.

Mass Spectrometry (MS)

Determination of molecular

weight and confirmation of

elemental composition.

A molecular ion peak

corresponding to the exact

mass of C8H8BrNO3. A

characteristic isotopic pattern

for the bromine atom (M+ and

M+2 peaks of nearly equal

intensity).

High-Performance Liquid

Chromatography (HPLC)

Purity assessment and

quantification.

A single major peak with a

retention time specific to the

compound under defined

chromatographic conditions.

Purity is typically determined

by area percentage.

Infrared (IR) Spectroscopy
Identification of functional

groups.

Characteristic absorption

bands for C=O (ester), C-O

(ether and ester), and aromatic

C-H and C=C bonds.

Representative Analytical Data
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While a comprehensive set of experimental data from a single source is not readily available in

the public domain, the following represents expected analytical characteristics based on the

structure and data from similar compounds:

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (s, 1H, H-6), ~7.5 (s, 1H, H-4), ~3.9 (s, 3H, OCH₃),

~3.9 (s, 3H, COOCH₃).

Mass Spectrometry (EI): m/z (%) = 245/247 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br), fragments

corresponding to the loss of •OCH₃ and •COOCH₃.

Experimental Protocol: HPLC Purity Validation
Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic

acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile

phase to a concentration of approximately 1 mg/mL.

Analysis: Inject the sample and analyze the chromatogram for the presence of impurities.

The purity is calculated based on the relative peak areas.

Conclusion
Both synthetic routes presented offer viable pathways to Methyl 5-bromo-3-
methoxypicolinate. Route 1, utilizing directed ortho-metalation, is a more modern and elegant

approach, likely offering higher overall yields and better regiocontrol in fewer steps, making it

more amenable to scale-up. Route 2, while longer and potentially lower yielding, relies on more

traditional and often more accessible reagents and transformations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1421094?utm_src=pdf-body
https://www.benchchem.com/product/b1421094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The choice between these routes will ultimately depend on factors such as the availability and

cost of starting materials, the scale of the synthesis, and the technical expertise available.

Regardless of the chosen path, rigorous analytical validation is non-negotiable. The

combination of spectroscopic and chromatographic techniques provides a self-validating

system, ensuring the production of high-quality Methyl 5-bromo-3-methoxypicolinate, a

crucial intermediate for advancing research and development in the chemical and

pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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